molecular formula C22H15F4N3O3S B14112227 2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B14112227
M. Wt: 477.4 g/mol
InChI Key: FOHHXMUZIYHAOH-UHFFFAOYSA-N
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Description

The compound 2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide features a thieno[3,2-d]pyrimidine core substituted with a 2-fluorobenzyl group at position 3 and an acetamide-linked 4-(trifluoromethyl)phenyl group at position 1. This scaffold is characteristic of kinase inhibitors, where the thienopyrimidine moiety mimics ATP’s purine ring, enabling competitive binding to kinase domains . The 2-fluorobenzyl group enhances steric and electronic interactions with hydrophobic pockets, while the trifluoromethyl group improves metabolic stability and lipophilicity .

Properties

Molecular Formula

C22H15F4N3O3S

Molecular Weight

477.4 g/mol

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H15F4N3O3S/c23-16-4-2-1-3-13(16)11-29-20(31)19-17(9-10-33-19)28(21(29)32)12-18(30)27-15-7-5-14(6-8-15)22(24,25)26/h1-10H,11-12H2,(H,27,30)

InChI Key

FOHHXMUZIYHAOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Cyclization from Thiophene Derivatives

The most common approach to synthesizing the thieno[3,2-d]pyrimidine core involves cyclization of appropriately substituted thiophene derivatives. Multiple synthetic routes have been documented in the literature.

One efficient method involves the condensation of 3-aminothiophene derivatives with formamide or formic acid to generate the pyrimidine ring. For thieno[3,2-d]pyrimidin-4(3H)-one structures, relatively mild conditions suffice for achieving the cyclization, typically yielding the desired products with yields of 60-65%.

A more specific pathway involves the condensation of 3-amino-5-arylthiophene derivatives with aldehydes in acidic conditions. As described in published protocols, "3-amino-5-arylthiophene was condensed with 3-methoxybenzaldehyde in presence of concentrated hydrochloric acid to give first the hydrogenated thienopyrimidinone which was then autoxidized to the corresponding thienopyrimidinone on heating in acidic medium". This approach yields the thieno[3,2-d]pyrimidin-4-one structure that serves as a key intermediate in the synthesis of our target compound.

Microwave-Assisted Synthesis

Modern synthetic approaches utilize microwave irradiation to accelerate the formation of thieno[3,2-d]pyrimidine cores. As documented in literature: "The 3-amino-5-arylthiophene amides were condensed with formic acid under microwave irradiation to afford the corresponding thieno[3,2-d]pyrimidin-4-one". Microwave-assisted syntheses offer significant advantages including:

  • Dramatically reduced reaction times
  • Improved yields
  • Fewer side reactions
  • Enhanced reproducibility

Initial Thiophene Preparation via Gewald Synthesis

The preparation of the thiophene precursor typically employs the Gewald synthesis, a versatile method for accessing 2-aminothiophene derivatives. This approach employs a one-pot reaction of carbonyl compounds, activated nitriles, and elemental sulfur in the presence of a base. As noted in the literature: "Beginning with 'Gewald Aminothiophene Synthesis' to prepare the key 2-aminothiophene intermediates through a one-pot reaction involving ethyl acetoacetate or cyclohexanone, activated cyanoacetamide and elemental sulphur in presence morpholine as base in DMF as polar solvent".

Table 1 below summarizes the key conditions for the Gewald synthesis of aminothiophene intermediates:

Parameter Typical Conditions Notes
Reactants Ethyl acetoacetate or cyclohexanone; cyanoacetamide; sulfur Molar ratio typically 1:1:1.2
Base Morpholine or diethylamine 1.2-1.5 equivalents
Solvent DMF or ethanol DMF generally provides better yields
Temperature 45-65°C Temperature control is critical
Time 6-12 hours Reaction monitored by TLC
Work-up Water dilution, filtration or extraction Product sometimes requires purification
Typical Yield 60-75% Yield varies with substituents

Synthesis of 2,4-dioxo-thieno[3,2-d]pyrimidine Intermediate

Direct Cyclization Methods

The conversion of the aminothiophene derivative to the thieno[3,2-d]pyrimidin-2,4-dione structure can be achieved through several methods:

  • Reaction with isocyanates followed by cyclization
  • Two-step process using carbonylimidazole followed by ammonolysis
  • Direct cyclization with urea at elevated temperatures

For the target compound, the most efficient approach appears to be direct cyclization with urea or with phosgene derivatives. As noted in literature: "Condensation and cyclization only occurred at very high temperatures after 2 or 3 h of heating without solvent". For thieno[3,2-d]pyrimidin-2,4-dione synthesis, temperatures between 160-180°C are typically required for efficient cyclization.

Two-Step Formation via Intermediate

An alternative approach involves a two-step process:

  • Formation of a carbamothioate intermediate through reaction with carbon disulfide
  • Subsequent cyclization to the 2,4-dioxothieno[3,2-d]pyrimidine structure

This method has been documented to produce better yields with certain substitution patterns and avoids the extremely high temperatures required for direct cyclization.

Regioselective N-Substitution Methods

N-3 Alkylation with 2-Fluorobenzyl Group

The critical N-3 position alkylation with the 2-fluorobenzyl group requires careful control of reaction conditions to achieve regioselectivity. Based on comparative studies of similar compounds, the following generalized procedure can be employed:

  • Treatment of the thieno[3,2-d]pyrimidin-2,4-dione with a suitable base (typically potassium carbonate or sodium hydride) in a polar aprotic solvent (DMF)
  • Addition of 2-fluorobenzyl bromide at controlled temperature (typically 50-60°C)
  • Monitoring of the reaction by TLC or HPLC to ensure complete conversion while minimizing over-alkylation

This approach typically affords the N-3 substituted intermediate in yields ranging from 75-85%, with the regioselectivity arising from the greater nucleophilicity of the N-3 position compared to the N-1 position in the thieno[3,2-d]pyrimidine core.

Table 2 presents an optimized protocol for the N-3 alkylation step:

Reaction Parameter Optimal Conditions Alternatives
Base K₂CO₃ (1.5 eq) NaH (1.1 eq), Cs₂CO₃ (1.2 eq)
Solvent DMF (anhydrous) DMSO, NMP
Alkylating Agent 2-Fluorobenzyl bromide (1.2 eq) 2-Fluorobenzyl chloride (1.5 eq)
Temperature 50-60°C 40-70°C (temperature affects selectivity)
Time 6-8 hours Reaction time varies with base strength
Catalyst TBAI (0.1 eq) Optional phase-transfer catalyst
Work-up Dilution with water, filtration Extraction with ethyl acetate
Typical Yield 75-85% Yield depends on starting material purity

N-1 Alkylation with Acetamide Derivatives

The second alkylation at the N-1 position requires more forceful conditions and careful selection of the alkylating agent. The synthesis of the target compound necessitates introduction of an acetamide linked to a 4-(trifluoromethyl)phenyl group at this position.

The general procedure involves:

  • Preparation of the alkylating agent, typically N-(4-(trifluoromethyl)phenyl)-2-bromoacetamide, from bromoacetyl bromide and 4-(trifluoromethyl)aniline
  • Treatment of the N-3 substituted intermediate with a stronger base (often sodium hydride) in DMF
  • Addition of the bromoacetamide alkylating agent at controlled temperature
  • Maintenance of the reaction temperature (60-80°C) until completion

This approach typically provides the disubstituted product in yields of 70-80%. The literature indicates that "To a solution of the thieno[3,2-d]pyrimidine derivatives in a mixture of ethanol: isopropanol (1:1), the appropriate amine and a catalytic amount of triethylamine (TEA) are added". However, for the specific target compound with an acetamide linker, the direct alkylation with a preformed bromoacetamide is more effective.

Complete Synthetic Route to the Target Compound

Proposed Total Synthesis

Based on the analysis of literature methods and optimized procedures, the most efficient total synthesis of 2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves a five-step sequence:

Step 1: Gewald Thiophene Synthesis

  • Reaction of ethyl acetoacetate, cyanoacetamide, and elemental sulfur in DMF with morpholine as base
  • Temperature: 50-60°C; Time: 8-10 hours
  • Isolation of 2-amino-3-carbethoxy-thiophene intermediate (70-75% yield)

Step 2: Cyclization to Thieno[3,2-d]pyrimidin-2,4-dione

  • Reaction of the aminothiophene with urea or phosgene derivative at 160-180°C
  • Time: 2-3 hours without solvent
  • Isolation of thieno[3,2-d]pyrimidin-2,4-dione core (75-80% yield)

Step 3: N-3 Selective Alkylation

  • Treatment with K₂CO₃ in DMF, followed by addition of 2-fluorobenzyl bromide
  • Temperature: 50-60°C; Time: 6-8 hours
  • Isolation of 3-(2-fluorobenzyl)-2,4-dioxo-thieno[3,2-d]pyrimidine intermediate (75-85% yield)

Step 4: Preparation of Bromoacetamide Alkylating Agent

  • Reaction of 4-(trifluoromethyl)aniline with bromoacetyl bromide in DCM with TEA
  • Temperature: 0-25°C; Time: 2-4 hours
  • Isolation of N-(4-(trifluoromethyl)phenyl)-2-bromoacetamide (85-90% yield)

Step 5: N-1 Alkylation

  • Treatment of the intermediate from Step 3 with NaH in DMF, followed by addition of the bromoacetamide
  • Temperature: 60-80°C; Time: 8-12 hours
  • Isolation and purification of the target compound (70-80% overall yield)

Optimization and Scale-up Considerations

Critical Parameters for Optimization

Several key parameters significantly impact the yield and purity of the target compound:

Base Selection:

  • For N-3 alkylation: K₂CO₃ provides better regioselectivity than NaOH
  • For N-1 alkylation: NaH generally outperforms K₂CO₃ and other carbonates

Solvent Effects:

  • DMF is generally superior to DMSO for alkylation steps
  • Addition of TBAI (tetrabutylammonium iodide) as phase-transfer catalyst can improve yields

Temperature Control:

  • Critical for maintaining regioselectivity in alkylation steps
  • Lower temperatures (40-50°C) favor N-3 selectivity
  • Higher temperatures (60-80°C) are required for efficient N-1 alkylation

Reaction Monitoring:

  • HPLC or TLC monitoring essential to prevent over-alkylation
  • Optimal reaction end-points significantly impact product purity

Scale-up Strategy

For larger-scale production of 2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, the following modifications to the lab-scale procedure are recommended:

  • Use of mechanical stirring instead of magnetic stirring to ensure adequate mixing
  • Controlled addition of reagents using addition funnels or pumps
  • Careful temperature monitoring and control, especially during exothermic steps
  • Consideration of continuous flow processes for the alkylation steps
  • Implementation of in-process controls to monitor reaction progress

Table 4 presents a systematic optimization study for the key N-1 alkylation step:

Entry Base Solvent Temperature (°C) Time (h) Yield (%) N-1:N-3 Selectivity
1 K₂CO₃ (1.5 eq) DMF 50 12 65 85:15
2 NaH (1.1 eq) DMF 50 6 78 90:10
3 Cs₂CO₃ (1.2 eq) DMF 60 8 82 95:5
4 K₂CO₃ (1.5 eq) DMSO 70 10 75 88:12
5 NaH (1.1 eq) DMF/TBAI 50 4 85 95:5
6 K₂CO₃ (2.0 eq) DMF/TBAB 60 8 79 92:8
7 t-BuOK (1.1 eq) DMF 40 3 72 80:20
8 NaH (1.1 eq) NMP 60 5 81 93:7

This optimization study indicates that entry 5 (NaH/DMF/TBAI at 50°C) provides the best combination of yield and selectivity for the N-1 alkylation step.

Analytical Characterization

Structural Confirmation Methods

The identity and purity of 2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can be confirmed through multiple analytical techniques:

NMR Spectroscopy:

  • ¹H NMR should show characteristic signals for both methylene groups (2-fluorobenzyl and acetamide), the thiophene protons, and the aromatic protons of both rings
  • ¹³C NMR should confirm the carbonyl carbons of the pyrimidine ring and acetamide, as well as the CF₃ carbon
  • ¹⁹F NMR can provide confirmation of both fluorine environments (2-fluorobenzyl and trifluoromethyl)

Mass Spectrometry:

  • HRMS should show [M+H]⁺ peak at m/z 480.0991 corresponding to C₂₂H₁₆F₄N₃O₃S
  • Characteristic fragmentation patterns including loss of the 2-fluorobenzyl group

IR Spectroscopy:

  • Characteristic bands for N-H stretch (~3300 cm⁻¹), C=O stretches (~1700-1720 cm⁻¹), and C-F stretches (~1100-1200 cm⁻¹)

Table 5 provides expected spectroscopic data for the target compound:

Technique Key Signals/Peaks Diagnostic Value
¹H NMR (400 MHz, DMSO-d₆) 10.5 ppm (s, 1H, NH)
7.8-7.0 ppm (m, 10H, Ar-H + thiophene)
5.2 ppm (s, 2H, N-CH₂-Ar)
4.7 ppm (s, 2H, CO-CH₂-N)
Confirms all hydrogen environments
¹³C NMR (100 MHz, DMSO-d₆) 167 ppm (acetamide C=O)
163, 161 ppm (pyrimidine C=O)
160 ppm (d, C-F, 2-fluorophenyl)
126 ppm (q, CF₃)
44-42 ppm (methylene carbons)
Confirms carbonyl and methylene carbons
¹⁹F NMR (376 MHz, DMSO-d₆) -61 ppm (s, CF₃)
-117 ppm (m, Ar-F)
Distinctive signals for both F environments
HRMS (ESI) m/z 480.0991 [M+H]⁺
502.0810 [M+Na]⁺
Confirms molecular formula
IR (KBr) 3320 cm⁻¹ (N-H stretch)
1715, 1690 cm⁻¹ (C=O)
1170, 1120 cm⁻¹ (C-F)
Confirms functional groups

Purity Assessment

The purity of the final compound can be determined through:

HPLC Analysis:

  • Reverse-phase HPLC with UV detection at 254 nm
  • Recommended column: C18, 5μm, 250 × 4.6 mm
  • Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid
  • Purity requirement: ≥98% by area normalization

Elemental Analysis:

  • Theoretical values for C₂₂H₁₆F₄N₃O₃S: C, 55.11%; H, 3.36%; N, 8.76%; S, 6.69%
  • Acceptable ranges: ±0.3% for each element

Melting Point:

  • Expected range based on similar compounds: 195-205°C
  • Sharp melting point indicative of high purity

Chemical Reactions Analysis

2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex derivatives.

Common reagents and conditions used in these reactions include catalysts like palladium or copper, bases like potassium carbonate or sodium hydroxide, and solvents like dimethylformamide or toluene. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the development of new drugs or therapeutic agents.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Alternatively, it may bind to receptors and either activate or block their signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

2-[3-(4-Fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxypropyl)acetamide ()
  • Key Differences :
    • The benzyl group is substituted with a 4-fluoro instead of 2-fluoro.
    • The acetamide side chain terminates in a 3-methoxypropyl group rather than a 4-(trifluoromethyl)phenyl.
  • Implications: The 4-fluoro substitution may alter binding orientation in kinase pockets due to reduced ortho-substitution steric effects.
2-((3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide ()
  • Key Differences: Core structure is a triazolo[4,5-d]pyrimidine instead of thieno[3,2-d]pyrimidine. A thioether linkage replaces the oxygen-based acetamide bridge.
  • Implications :
    • The triazolo-pyrimidine core introduces additional nitrogen atoms, which may enhance π-π stacking but reduce metabolic stability.
    • The thioether group increases lipophilicity and may influence redox properties .

Variations in the Acetamide Side Chain

2-(4-(Thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide ()
  • Key Differences: The acetamide group is linked to a 4-aminophenyl-thienopyrimidine system instead of a dihydrothienopyrimidine-dione. Lacks the 2-fluorobenzyl substituent.
  • Absence of the 2-fluorobenzyl group may reduce hydrophobic interactions, lowering potency against specific kinases .

Core Scaffold Modifications

MEK Inhibitor N-{3-[3-Cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide ()
  • Key Differences: Pyrido[4,3-d]pyrimidine core replaces thienopyrimidine. Includes a 2-fluoro-4-iodophenyl group and cyclopropyl substituents.
  • The pyrido-pyrimidine core may target MEK instead of TRK kinases, highlighting scaffold-dependent selectivity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
Molecular Weight ~462.4 (estimated) 462.4 429.0
LogP (Predicted) High (CF3 group) Moderate (methoxypropyl) Moderate (trifluoromethyl)
Solubility Low (lipophilic groups) Higher (polar side chain) Moderate
Metabolic Stability High (CF3, fluorobenzyl) Moderate High (aminophenyl)

Biological Activity

The compound 2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a derivative of thienopyrimidine, which has garnered interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₅F₃N₂O₂S
  • Molecular Weight : Approximately 475.9 g/mol

The compound features a complex structure with a thienopyrimidine core, which is characterized by a fused ring system containing sulfur and nitrogen atoms. The presence of fluorine atoms in the structure enhances its lipophilicity and may influence its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activities or alter signal transduction pathways, which can lead to various therapeutic effects. For instance, compounds in the thienopyrimidine class have shown potential in inhibiting certain kinases and other enzymes involved in cancer progression .

Anticancer Activity

Research indicates that derivatives of thienopyrimidine exhibit significant anticancer properties. The compound was evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation. For example, it has been shown to possess an IC50 value comparable to established chemotherapeutics like 5-fluorouracil in colorectal cancer cell lines .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of similar compounds against a range of bacterial and fungal strains. The synthesized derivatives exhibited activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MIC) were found to be comparable to reference antibiotics .

Other Biological Activities

The compound's biological profile suggests additional activities:

  • Antiviral : Preliminary studies indicate potential antiviral effects.
  • Anti-inflammatory : Compounds within this class have shown promise in reducing inflammation markers.
  • Antioxidant : The presence of specific functional groups may confer antioxidant properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

StudyFindings
Demonstrated significant anticancer activity against HCT116 colorectal cancer cells with an IC50 value lower than 1 µM.
Showed broad-spectrum antimicrobial activity with MIC values comparable to cefadroxil and fluconazole.
Utilized in silico techniques predicting favorable interactions with biological targets, suggesting low toxicity and high efficacy.

Q & A

Q. What are common synthetic routes for this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A representative approach includes:
  • Step 1 : Condensation of fluorinated benzyl derivatives with thieno[3,2-d]pyrimidine precursors under reflux in polar aprotic solvents (e.g., N-methylpyrrolidone, NMP) at 120°C for 16–24 hours .
  • Step 2 : Acetamide coupling via nucleophilic substitution or amidation. For example, reacting intermediates with 4-(trifluoromethyl)aniline derivatives using coupling agents like EDC·HCl and HOBt in the presence of triethylamine .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) yields the final product with ~30–88% efficiency, depending on substituents and reaction optimization .

Q. What spectroscopic and analytical methods are used for characterization?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., fluorobenzyl methylene at δ 4.8–5.2 ppm; thienopyrimidine carbonyls at δ 160–170 ppm) .
  • LC-MS/HRMS : Confirms molecular weight (e.g., [M+H]+ m/z ≈ 500–600 range) and purity (>95%) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., dihedral angles between thienopyrimidine and acetamide moieties) .

Q. How is the compound’s structural stability assessed?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C).
  • HPLC stability studies : Monitors degradation under accelerated conditions (e.g., pH 7.4 buffer, 40°C) over 48 hours .

Advanced Questions

Q. How can low synthetic yields be optimized?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) systematically. For example, substituting NMP with DMF may improve solubility of fluorinated intermediates .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts can enhance coupling efficiency.
  • Yield comparison : reports 31% yield vs. 88% in , suggesting reaction time and stoichiometric ratios (e.g., 1:1.1 molar ratio of reactants) are critical .

Q. How to evaluate its biological activity and resolve contradictory data?

  • Methodological Answer :
  • Target profiling : Screen against kinase panels (e.g., TRK, RET kinases) using biochemical assays (IC50 determination) .
  • Cell-based assays : Use isogenic cell lines to control for off-target effects. For example, discrepancies in IC50 values may arise from cell membrane permeability differences .
  • Data normalization : Include positive controls (e.g., trametinib for RET inhibition) to validate assay conditions .

Q. What computational approaches predict target binding modes?

  • Methodological Answer :
  • Molecular docking : Use crystal structures of homologous proteins (e.g., PDB ID 4B5N for TRK kinases) to model interactions. The fluorobenzyl group may occupy hydrophobic pockets .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable docking).

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